1-(2-Chlorophenylazo)-2-naphthol
Description
1-(2-Chlorophenylazo)-2-naphthol is an azo compound characterized by a naphthol backbone linked to a 2-chlorophenyl group via an azo (-N=N-) bridge. Its molecular formula is C₁₆H₁₁ClN₂O, with a molecular weight of 282.73 g/mol (calculated from and ). Azo compounds are widely used as dyes, analytical reagents, and chelating agents due to their chromophoric and coordination properties.
Properties
CAS No. |
24390-65-6 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H |
InChI Key |
UYPPPLKYCVGNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Biological Activity
1-(2-Chlorophenylazo)-2-naphthol, a compound characterized by its azo group, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
The compound is synthesized through the diazotization of aromatic amines followed by coupling with 2-naphthol. The presence of the azo moiety (–N=N–) is critical as it contributes to the compound's biological properties, particularly its antimicrobial activity .
Overview
Numerous studies have demonstrated the antimicrobial efficacy of 1-(2-Chlorophenylazo)-2-naphthol against various pathogens. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Study Findings
A study conducted by Potey et al. evaluated the antimicrobial activity of 1-Phenylazo-2-naphthol (a related compound) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics like penicillin and streptomycin, as summarized in Table 1:
| Compound | Concentration (mg/ml) | Zone of Inhibition (cm) |
|---|---|---|
| 1-(2-Chlorophenylazo)-2-naphthol | 100 | 0.8 |
| 150 | 1.0 | |
| Penicillin | 100 | 1.5 |
| Streptomycin | 100 | 1.3 |
The minimum inhibitory concentration (MIC) was also determined, revealing that the compound effectively inhibited bacterial growth at low concentrations .
The anticancer potential of azo compounds, including 1-(2-Chlorophenylazo)-2-naphthol, has been explored in various studies. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various naphthol derivatives, it was found that certain derivatives exhibited potent activity against human cancer cell lines. Although specific data for 1-(2-Chlorophenylazo)-2-naphthol was not provided, related compounds showed IC50 values in the low micromolar range, indicating significant anticancer potential .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of 1-(2-Chlorophenylazo)-2-naphthol. Preliminary assessments indicate that while it has therapeutic potential, further studies are needed to fully understand its safety and toxicity parameters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
a) 1-(3-Chlorophenylazo)-2-naphthol ()
- Molecular Formula : C₁₆H₁₁ClN₂O (same as the target compound).
- Key Difference : Chlorine substituent at the meta position on the phenyl ring.
b) 1-(4-Hydroxyphenylazo)-2-naphthol ()
Substituent-Type Comparisons
a) 1-(2-Pyridylazo)-2-naphthol (PAN) ()
- Molecular Formula : C₁₅H₁₁N₃O.
- Key Feature : Pyridyl group replaces the chlorophenyl moiety.
- Applications :
- Advantage Over Target Compound : Pyridyl nitrogen enhances metal coordination, making PAN superior in analytical chemistry applications .
b) 1-(2-Thiazolylazo)-2-naphthol (TAN) ()
Comparative Data Table
Q & A
Q. How can tautomeric equilibria (azo vs. hydrazone forms) of 1-(2-chlorophenylazo)-2-naphthol be experimentally characterized?
- Methodological Answer : The hydrazone form dominates in polar protic solvents (e.g., D₂O) due to keto-enol tautomerism. ¹³C NMR detects carbonyl signals (δ ~170 ppm) in the hydrazone form, while IR shows C=O stretches (~1650 cm⁻¹). Solvent-dependent UV-Vis studies reveal shifts in λₘₐₓ due to tautomeric interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
